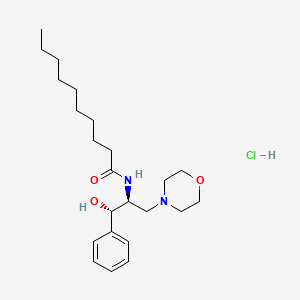
L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a decanamide group attached to a hydroxy-phenylethyl moiety, which is further linked to a morpholinylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxy-Phenylethyl Intermediate: This step involves the reaction of a phenylacetic acid derivative with a suitable reducing agent to form the hydroxy-phenylethyl intermediate.
Attachment of the Morpholinylmethyl Group: The hydroxy-phenylethyl intermediate is then reacted with morpholine in the presence of a suitable catalyst to attach the morpholinylmethyl group.
Formation of the Decanamide Group: Finally, the resulting intermediate is reacted with decanoic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenyl ring and morpholinylmethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and morpholinylmethyl groups play a crucial role in its binding to target proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]- can be compared with other similar compounds, such as:
Decanamide, N-[(1R,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-: This compound has a similar structure but differs in the stereochemistry of the hydroxy-phenylethyl group.
Decanamide, N-[(1S,2S)-2-hydroxy-1-(4-piperidinylmethyl)-2-phenylethyl]-: This compound has a piperidinylmethyl group instead of a morpholinylmethyl group, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C23H39ClN2O3 |
|---|---|
Poids moléculaire |
427 g/mol |
Nom IUPAC |
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m0./s1 |
Clé InChI |
HVJHJOYQTSEKPK-IUQUCOCYSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O.Cl |
SMILES canonique |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-10,11-dihydro-5H-dibenzo[b,d]azepine](/img/structure/B1506814.png)
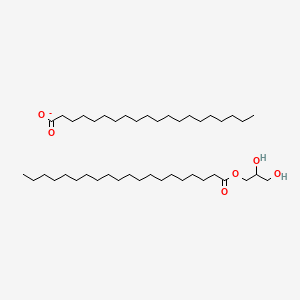
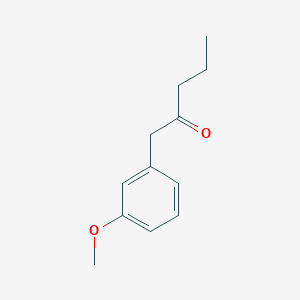
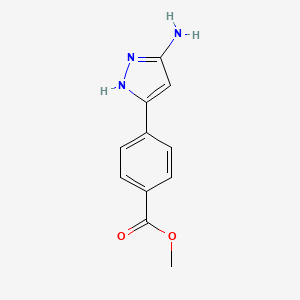
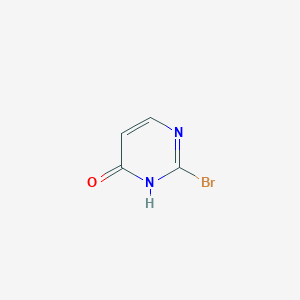
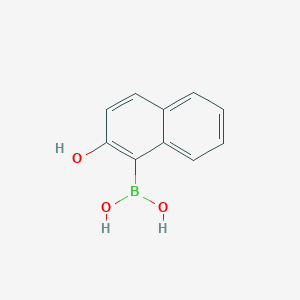
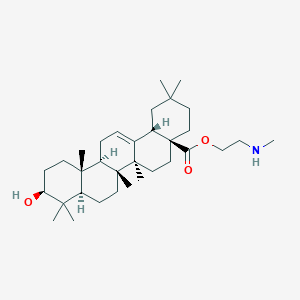
![3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile](/img/structure/B1506854.png)
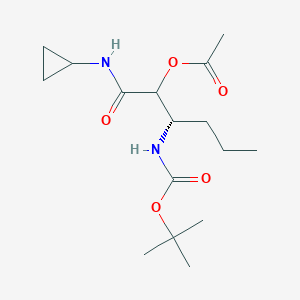
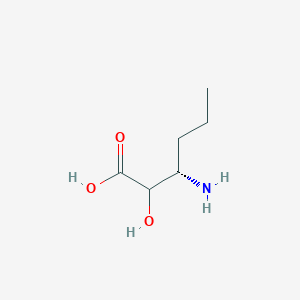
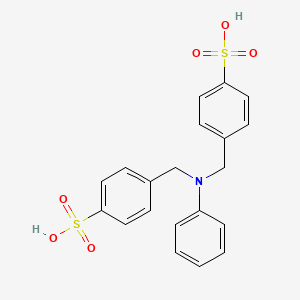
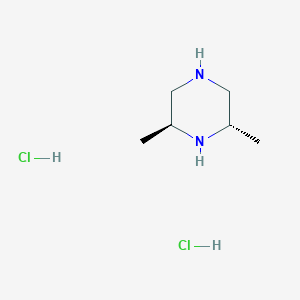
![D-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-sulfo-](/img/structure/B1506870.png)
